n,n-Dihexylurea

Description

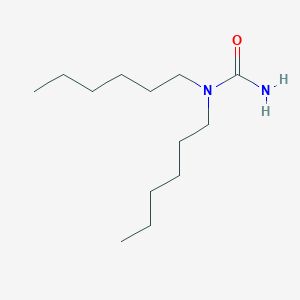

N,N-Dihexylurea (CAS 2763-88-4) is a urea derivative featuring two linear hexyl (C₆H₁₃) groups attached to the nitrogen atoms of the urea core. Its molecular formula is C₁₃H₂₈N₂O, with a molecular weight of 228.34 g/mol . The compound is synthesized via oxovanadium(V)-catalyzed amination of carbon dioxide under ambient pressure, demonstrating a green chemistry approach . Key spectroscopic data include:

Properties

CAS No. |

77464-08-5 |

|---|---|

Molecular Formula |

C13H28N2O |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

1,1-dihexylurea |

InChI |

InChI=1S/C13H28N2O/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,16) |

InChI Key |

IMPHZBHLSYGMSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dihexylurea can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Another method involves the reaction of hexyl isocyanate with hexylamine, which also yields this compound.

Industrial Production Methods

Industrial production of this compound often employs the use of phosgene substitutes such as diphosgene or triphosgene to avoid the hazards associated with phosgene. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dihexylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or both hexyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dialkylurea derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Dihexylurea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dihexylurea exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Ureas

Substituent-Based Classification

Ureas with varying substituents exhibit distinct physicochemical properties and applications. Below is a comparative analysis of N,N-Dihexylurea with key analogues:

Table 1: Structural and Physical Properties

*Estimated based on substituent hydrophobicity.

Key Insights

Substituent Impact on Properties

- Hydrophobicity : Longer alkyl chains (e.g., decyl in N,N'-Didecylurea) increase LogP, enhancing lipid solubility. Cyclohexyl groups (N,N'-Dicyclohexylurea) provide moderate hydrophobicity (LogP 3.16) due to their cyclic structure .

- Melting Points : N,N'-Dicyclohexylurea’s high melting point (232–233°C) reflects strong crystal packing from symmetric cyclohexyl groups . Linear alkyl derivatives like Dihexylurea likely have lower melting points due to less rigid structures.

- Solubility: Aromatic derivatives (e.g., N,N'-Diphenylurea) dissolve in polar organic solvents, while long-chain alkyl ureas (e.g., Didecylurea) are more compatible with nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.